3-Chloro-2-fluorobenzenesulfonamide
CAS No.: 351003-58-2
Cat. No.: VC3719359
Molecular Formula: C6H5ClFNO2S
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351003-58-2 |
|---|---|
| Molecular Formula | C6H5ClFNO2S |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | 3-chloro-2-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C6H5ClFNO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) |
| Standard InChI Key | HJXNWGNMNKJAEY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)N |
Introduction
Chemical Structure and Properties
Structural Information
The molecular structure of 3-Chloro-2-fluorobenzenesulfonamide features a benzene ring with specific substituent positioning that determines its chemical behavior and reactivity patterns. The compound can be represented using various chemical notations:
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Chloro-2-fluorobenzenesulfonamide provides valuable insights into its behavior in various chemical environments and its potential applications. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of 3-Chloro-2-fluorobenzenesulfonamide
| Property | Value |
|---|---|
| Molecular Weight | 209.63 g/mol |
| XLogP3-AA | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 208.9713554 Da |
The relatively low XLogP3-AA value of 1.2 indicates moderate lipophilicity, suggesting a balance between hydrophilic and lipophilic properties . This characteristic may be valuable in pharmaceutical applications where membrane permeability is important. The presence of one hydrogen bond donor (the -NH₂ group of the sulfonamide) and four hydrogen bond acceptors (the two oxygen atoms of the sulfonamide group, the fluorine, and potentially the chlorine) contributes to the compound's ability to interact with biological targets through hydrogen bonding.
Spectroscopic Data and Analytical Characteristics
Mass spectrometry analysis of 3-Chloro-2-fluorobenzenesulfonamide generates valuable data for its identification and characterization in complex mixtures. The compound exhibits predicted collision cross-section (CCS) values for various adducts as detailed in Table 2.
Table 2: Predicted Collision Cross Section Data for 3-Chloro-2-fluorobenzenesulfonamide
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 209.97864 | 137.5 |
| [M+Na]⁺ | 231.96058 | 149.0 |
| [M+NH₄]⁺ | 227.00518 | 145.3 |
| [M+K]⁺ | 247.93452 | 142.0 |
| [M-H]⁻ | 207.96408 | 137.6 |
| [M+Na-2H]⁻ | 229.94603 | 142.9 |
| [M]⁺ | 208.97081 | 139.8 |
| [M]⁻ | 208.97191 | 139.8 |
These collision cross-section values serve as important parameters in ion mobility spectrometry and can aid in the unambiguous identification of the compound when using advanced analytical techniques. The consistent pattern across different adducts reflects the stable structural characteristics of the molecule.
Synthesis and Preparation Methods
Alternative Preparation Methods
Patent literature suggests that preparation of halogenated benzenesulfonamides may also involve transformations of precursor molecules under specific reaction conditions. For instance, processes involving radical starters such as azo-bis(isobutyronitrile) (AIBN), di-(tert-butyl)-peroxide, or dibenzoylperoxide may be employed in the preparation of related halogenated compounds .
Applications and Research Findings
Pharmaceutical Research Applications
Halogenated benzenesulfonamides, including compounds similar to 3-Chloro-2-fluorobenzenesulfonamide, have demonstrated significant potential in pharmaceutical research. Structure-activity relationship studies have revealed that disubstituted benzenesulfonamides, particularly those with chlorine at the meta position, can exhibit enhanced activity as inhibitors of anthrax lethal factor .
Research indicates that the meta-chloro substitution pattern, present in 3-Chloro-2-fluorobenzenesulfonamide, may contribute to improved inhibitory activity against certain metalloproteases. Notably, compounds with this substitution pattern showed significantly better inhibition compared to non-chlorinated analogs or those with chlorine at different positions .
Analytical and Chemical Applications
The presence of fluorine in 3-Chloro-2-fluorobenzenesulfonamide makes it potentially valuable in various analytical applications. Similar fluorinated compounds have been utilized as fluorine probes in metabolomics studies employing ¹⁹F NMR spectroscopy . The fluorine atom offers a sensitive probe that facilitates the identification and quantification of compounds in complex mixtures.
Additionally, dihalogenated compounds like 3-Chloro-2-fluorobenzenesulfonamide can serve as precursors for ligands in applications including liquid crystals, metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs) . The distinctive electronic and steric properties conferred by the specific halogen substitution pattern make such compounds valuable building blocks in various chemical syntheses.
Comparative Analysis with Related Compounds
Structural Analogs and Their Properties
To better understand the properties and potential applications of 3-Chloro-2-fluorobenzenesulfonamide, it is instructive to compare it with structurally related compounds. Table 3 presents a comparison of 3-Chloro-2-fluorobenzenesulfonamide with several related compounds.
Table 3: Comparative Analysis of 3-Chloro-2-fluorobenzenesulfonamide and Related Compounds
The positional isomer 3-Chloro-4-fluorobenzenesulfonamide is particularly interesting for comparison as it has the same molecular formula and weight but differs in the position of the fluorine atom. This structural difference likely results in altered electronic distributions, dipole moments, and potentially different biological activities .
Structure-Activity Relationships
Research on related compounds indicates that the position of halogen substituents significantly impacts biological activity. For instance, in studies of anthrax lethal factor inhibitors, disubstitution at the meta/para position with a chlorine group at the meta position led to improved activity compared to other substitution patterns .
This observation suggests that 3-Chloro-2-fluorobenzenesulfonamide, with its chlorine at the meta position and fluorine at the ortho position, may exhibit interesting biological activity profiles worth investigating. The specific electronic and steric effects of this substitution pattern could contribute to unique interactions with biological targets.
This pricing structure suggests that the compound, while specialized, is accessible for research applications in academic and industrial settings. The availability in different quantity options provides flexibility for researchers requiring varying amounts for their studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume